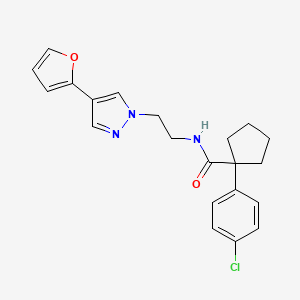

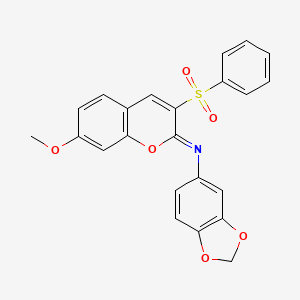

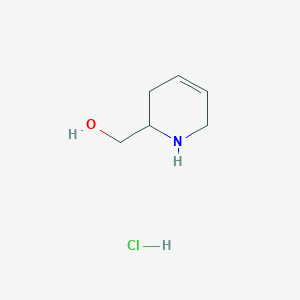

![molecular formula C11H17FN2O B2544812 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2200806-43-3](/img/structure/B2544812.png)

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Properties and Prodrug Development

The compound 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine may be structurally related or analogous to compounds discussed in research focused on antitumor properties and the development of prodrugs. Novel 2-(4-aminophenyl)benzothiazoles, with structural modifications to improve metabolic stability and increase water solubility, have shown potent antitumor activities. Specifically, modifications such as fluorination and amino acid conjugation have been used to overcome the limitations posed by drug lipophilicity, leading to water-soluble, stable prodrugs. These prodrugs have demonstrated significant tumor growth inhibition in preclinical models, suggesting potential suitability for clinical evaluation (Bradshaw et al., 2002).

Chiral Resolution Reagents

Fluorinated compounds, including those structurally related to the query compound, have been employed as chiral resolution reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, synthesized from enantiopure precursors, interacts with α-chiral primary and secondary amines through regioselective ring-opening. This process facilitates the analysis of scalemic mixtures of amines, highlighting the versatility of fluorinated compounds in chiral resolution techniques (Rodríguez-Escrich et al., 2005).

Intramolecular Cyclization for Heterocycle Synthesis

Research on the synthesis of fluorinated heterocycles via mild intramolecular cyclization has been reported. Such methodologies employ commercially available Selectfluor to initiate electrophilic cyclizations, producing fluorinated heterocycles with 1,3-disubstitution. This dual role of the reagent as both a fluorine source and a base underscores the chemical flexibility and reactivity of fluorinated compounds in synthesizing complex heterocyclic structures (Parmar & Rueping, 2014).

Synthesis of Fluoroalkylated Oxazoles

Transition-metal-free intramolecular cyclization of N-propargylic amides, utilizing fluorocarboxylic acid anhydrides as fluoroalkyl sources, has been developed to synthesize 2-fluoroalkylated oxazoles. This process highlights a novel approach to incorporating fluorinated alkyl groups into oxazole rings, providing access to functionally diverse oxazole derivatives under basic conditions (Sugiishi et al., 2023).

Mécanisme D'action

Target of Action

The primary target of the compound 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is the RET (c-RET) oncogene . This gene plays a crucial role in cell signaling pathways that regulate cell growth and differentiation .

Mode of Action

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine interacts with the RET oncogene by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by RET, leading to changes in cell growth and differentiation .

Biochemical Pathways

The action of 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine affects the RET signaling pathway . This pathway is involved in various cellular processes, including cell growth and differentiation. By inhibiting RET, the compound disrupts these processes, leading to downstream effects that can include reduced cell proliferation .

Result of Action

The molecular and cellular effects of 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine’s action primarily involve changes in cell growth and differentiation due to its inhibition of the RET oncogene . This can lead to a decrease in cell proliferation, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth .

Propriétés

IUPAC Name |

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2O/c1-8-6-9(13-15-8)7-14(2)11-5-3-4-10(11)12/h6,10-11H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKNOWWXJMGRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN(C)C2CCCC2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

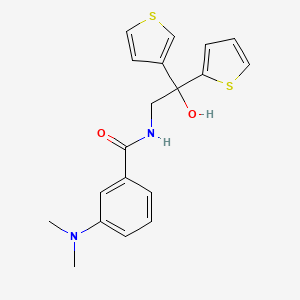

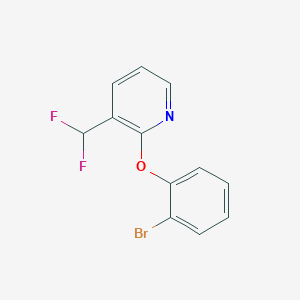

![4-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2544736.png)

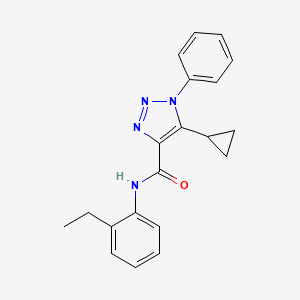

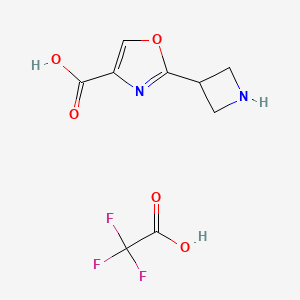

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2544737.png)

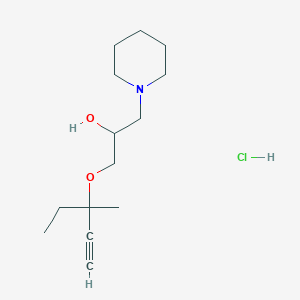

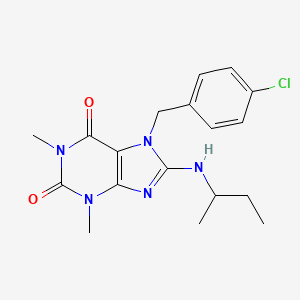

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)